molecular formula C11H20O B8373056 3-Allyl-6-methylhept-5-en-2-ol

3-Allyl-6-methylhept-5-en-2-ol

Cat. No. B8373056
M. Wt: 168.28 g/mol
InChI Key: FVIVSNVAWBPITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809256B2

Procedure details

3-allyl-6-methylheptenone (20.0 g, 120 mmol) was dissolved in anhydrous THF (100 ml) and the solution cooled to −15° C. under stirring. A 3.5M solution of LiAlH4 (in THF/toluene, 12.0 ml, 42 mmol, 0.35 mol. eq.) was added dropwise under argon over 30 min. The reaction mixture was then stirred at −15° C. for 1 hour. The temperature was raised to 0° C., and the mixture carefully hydrolyzed by successive dropwise additions of water (1.60 g), 15% aqueous NaOH (1.60 g) and water (4.80 g), while keeping the reaction mixture at 0° C. The mixture was allowed to warm to room temperature, and the precipitate filtered. Evaporation of the solvent afforded the crude product. Fractional distillation though a 10 cm Vigreux column afforded the desired compound (16.94 g (83% yield).
Name
3-allyl-6-methylheptenone
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1.6 g
Type
reactant
Reaction Step Four
Name
Quantity
4.8 g
Type
reactant
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4](=[CH:8][CH2:9][CH:10]([CH3:12])[CH3:11])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])[CH:5]([OH:7])[CH3:6])[CH:2]=[CH2:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
3-allyl-6-methylheptenone
Quantity
20 g
Type
reactant
Smiles
C(C=C)C(C(C)=O)=CCC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4.8 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at −15° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 0° C.
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the crude product
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation though a 10 cm Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C(C(C)O)CC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.